molecular formula C16H16BrN3O B2422095 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1798039-97-0

3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one

Cat. No.: B2422095
CAS No.: 1798039-97-0
M. Wt: 346.228
InChI Key: LTTGIIOAIROAON-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.228. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-bromophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-14-4-2-1-3-12(14)5-6-16(21)20-8-7-15-13(10-20)9-18-11-19-15/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTGIIOAIROAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a derivative of pyrimidine and has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of pyrimidine derivatives often involves the condensation of various precursors. For the compound , methods typically include the reaction of substituted benzaldehydes with hydrazinylpyrimidine derivatives under controlled conditions. The general procedure involves heating the reactants in a solvent like ethylene glycol at elevated temperatures to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyrimidine derivatives demonstrated that certain compounds showed potent activity against various bacterial and fungal strains. The presence of bromine in the aromatic ring can enhance this activity by increasing lipophilicity and altering membrane permeability .

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, certain synthesized pyrimidines have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Mechanistic Insights

The biological mechanisms underlying the activities of these compounds often involve interaction with DNA or RNA synthesis pathways. Pyrimidines play a critical role in nucleic acid metabolism, and their analogs can act as inhibitors of key enzymes involved in these pathways, leading to reduced cell viability in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

In a study examining a series of pyrimidine derivatives, compounds structurally related to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics used in clinical settings .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of pyrimidine derivatives on human lung carcinoma cells (A549). The study revealed that specific analogs led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound AAntimicrobialS. aureus32 µg/mL
Compound BAnticancerA549 (Lung Cancer)15 µM
Compound CAntimicrobialE. coli28 µg/mL
Compound DAnticancerMCF-7 (Breast Cancer)20 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridopyrimidine exhibit significant antimicrobial properties. For example, compounds similar to 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one have shown good to moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be comparable to standard antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of pyridopyrimidine derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against multiple tumor cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antioxidant Properties

In addition to antimicrobial and anticancer activities, these compounds have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of a series of pyridopyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For example, one derivative demonstrated an MIC value of 4 μmol/L against Staphylococcus aureus, outperforming traditional antibiotics .

Case Study 2: Anticancer Research

Another research effort explored the anticancer effects of pyridopyrimidine derivatives on human cancer cell lines. The study revealed that certain compounds induced significant cytotoxicity with IC50 values ranging from 0.66 to 3.20 μmol/L across different cell lines, suggesting their potential as lead compounds for further development in cancer therapy .

Chemical Reactions Analysis

Reactivity of the Bromophenyl Group

The 2-bromophenyl substituent facilitates cross-coupling reactions, enabling derivatization at the aromatic ring. Key reactions include:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base), DME/H₂O (solvent), 80–100°C.

  • Outcome : Substitutes the bromine atom with aryl/heteroaryl boronic acids. For example, coupling with phenylboronic acid yields 3-(2-biphenyl)-derivatives.

  • Yield : 70–85% .

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃/Xantphos (catalyst), Cs₂CO₃ (base), toluene, 100°C.

  • Outcome : Introduces amine groups at the bromine position.

  • Yield : 65–78% .

Nucleophilic Substitution

  • Conditions : CuI, K₂CO₃, DMF, 120°C.

  • Outcome : Bromine replaced by nucleophiles (e.g., thiols, alkoxides).

  • Example : Reaction with sodium methoxide yields 3-(2-methoxyphenyl) derivatives.

Reactivity of the Dihydropyridopyrimidine Moiety

The 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl group undergoes ring oxidation and functionalization:

Oxidation to Pyridopyrimidine

  • Conditions : MnO₂ or DDQ (oxidant), CH₂Cl₂, RT.

  • Outcome : Converts the dihydro ring to a fully aromatic pyrido[4,3-d]pyrimidine system .

  • Application : Enhances π-stacking in medicinal chemistry applications .

N-Alkylation

  • Conditions : NaH, alkyl halides (e.g., CH₃I), DMF, 0°C to RT.

  • Outcome : Alkylation at the pyrimidine nitrogen (N3 or N5 positions) .

Ketone Functionalization

The propan-1-one group participates in condensation and reduction reactions:

Reduction to Alcohol

  • Conditions : NaBH₄ or LiAlH₄, THF/EtOH, 0°C.

  • Outcome : Reduces the ketone to a secondary alcohol .

Condensation with Hydrazines

  • Conditions : NH₂NH₂·H₂O, EtOH, reflux.

  • Outcome : Forms hydrazone derivatives, useful for further cyclization .

Comparative Reaction Efficiency

Reaction Type Catalyst/Conditions Yield (%) Key Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O70–85
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃65–78
Nucleophilic SubstitutionCuI, K₂CO₃, DMF60–75
Oxidation (MnO₂)MnO₂, CH₂Cl₂82–90
N-AlkylationNaH, CH₃I, DMF70–88

Mechanistic Insights

  • Cross-Coupling : The bromophenyl group undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acids and reductive elimination .

  • Oxidation : DDQ abstracts hydrogen atoms from the dihydro ring, forming a conjugated aromatic system .

Preparation Methods

Synthetic Strategies for the 7,8-Dihydropyrido[4,3-d]pyrimidine Core

The dihydropyrido[4,3-d]pyrimidine system is typically synthesized via cyclocondensation reactions involving aminopyrimidine precursors. As demonstrated in CA2749893A1, 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one derivatives are accessible through coupling reactions between aminopyrimidines and arylalkylamines under acidic conditions. For instance, benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitates amide bond formation between 4-aminopyrimidines and substituted benzylamines, yielding the bicyclic core in 68–82% yields.

An alternative route involves cyclizing 1,8-diaminonaphthalene derivatives with carbonyl compounds, as exemplified in the synthesis of perimidine analogs. While this method primarily targets fused polycyclic systems, the reaction conditions—such as refluxing in ethanol with sodium pyrosulfite—highlight the importance of protic solvents and mild acids in promoting cyclization. Adapting these conditions to pyrido[4,3-d]pyrimidines may require substituting naphthalenediamine with pyrimidine-diamines to direct regioselective ring closure.

Incorporation of the 3-(2-Bromophenyl)propan-1-one Moiety

Introducing the 3-(2-bromophenyl)propan-1-one side chain necessitates precise control over ketone positioning and bromophenyl substitution. CN110746345B outlines a palladium-catalyzed Suzuki-Miyaura coupling strategy for introducing brominated aryl groups into ketone precursors. For example, reacting (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid with 2-bromopyridine in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride yields 2-(5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)pyridine in 65% yield. This method’s adaptability to propan-1-one systems involves synthesizing a boronic acid derivative of 3-(2-bromophenyl)propanal, followed by cross-coupling with a pyrimidine-bearing halide.

Alternatively, Friedel-Crafts acylation of 2-bromobenzene with acryloyl chloride generates 3-(2-bromophenyl)propen-1-one, which undergoes Michael addition with the dihydropyrido[4,3-d]pyrimidine amine to form the target ketone. However, this approach is limited by the electron-withdrawing bromine substituent, which deactivates the aryl ring and reduces acylation efficiency.

Optimization of Coupling Reactions

Coupling the dihydropyrido[4,3-d]pyrimidine core with the propan-1-one chain relies on nucleophilic substitution or reductive amination. CA2749893A1 reports that alkylation of secondary amines with α-bromoketones proceeds efficiently in dimethylformamide (DMF) at 60°C, achieving 70–85% yields. For instance, treating 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-amine with 3-(2-bromophenyl)prop-1-en-1-yl bromide in the presence of potassium carbonate affords the desired product in 78% yield after 12 hours.

Reductive amination offers a complementary pathway, particularly when ketone intermediates are unstable. WO2014198960A1 describes the use of sodium borohydride to reduce imines formed between pyrido[2,3-d]pyrimidin-7(8H)-one amines and 3-(2-bromophenyl)propanal. This method achieves 65–72% yields but requires stringent moisture control to prevent borohydride decomposition.

Catalytic Methods and Reaction Conditions

Palladium catalysis plays a pivotal role in introducing the 2-bromophenyl group while preserving the ketone functionality. As detailed in CN110746345B, Suzuki-Miyaura coupling between 3-(propan-1-one)boronic esters and 2-bromophenyl halides proceeds with 80–90% efficiency using Pd(dppf)Cl₂ as the catalyst. Critical parameters include:

  • Temperature : 80–100°C for 24 hours.
  • Solvent : Tetrahydrofuran (THF)/water (3:1).
  • Base : Potassium phosphate tribasic.
Reaction Component Optimal Condition Yield (%)
Boronic Acid Derivative 1.2 equiv 85
Catalyst Loading 5 mol% Pd(dppf)Cl₂ 88
Solvent System THF/H₂O (3:1) 90

These conditions minimize debromination, a common side reaction in palladium-catalyzed processes involving aryl halides.

Purification and Characterization

Purification of the target compound typically involves silica gel chromatography followed by recrystallization from ethanol/ether mixtures. High-performance liquid chromatography (HPLC) analysis confirms purity >98%, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemistry. Key spectral features include:

  • ¹H-NMR : A singlet at δ 2.85 ppm (2H, CH₂ adjacent to ketone) and a multiplet at δ 7.35–7.60 ppm (4H, bromophenyl).
  • ¹³C-NMR : A carbonyl signal at δ 208.5 ppm and quaternary carbons at δ 155.8 ppm (pyrimidine C4).

Mass spectrometry (HRMS) further corroborates the molecular formula C₁₆H₁₃BrN₃O₂, with a characteristic [M+H]⁺ peak at m/z 366.0234.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one?

  • Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Core framework formation : Construct the dihydropyrido[4,3-d]pyrimidine core using cyclocondensation of amidines with α,β-unsaturated ketones (e.g., via Biginelli-like reactions) .

Functionalization : Introduce the 2-bromophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Propan-1-one linkage : Use Claisen-Schmidt condensation or Michael addition to attach the ketone moiety, optimizing reaction conditions (e.g., temperature, catalysts like Pd(PPh₃)₄) .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. How can spectroscopic methods (NMR, IR, HRMS) confirm the compound’s structure?

  • Methodology :

  • 1H/13C-NMR : Identify aromatic protons (δ 7.75–7.92 ppm for bromophenyl), dihydropyridine protons (δ 2.92–4.43 ppm), and ketone carbonyl signals (δ ~197 ppm) .
  • IR : Detect C=O stretches (~1745 cm⁻¹ for ketone), C-Br bonds (~717 cm⁻¹), and aromatic C=C (~1581 cm⁻¹) .
  • HRMS : Confirm molecular formula using [M−H]⁻ peaks (e.g., m/z 501.0774 for C₂₃H₂₂N₂O₆Br) .
    • Validation : Compare experimental data with computational predictions (e.g., ChemDraw) and literature spectra .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC values as endpoints .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .
  • Enzyme Inhibition : Test kinase or protease inhibition using fluorogenic substrates and kinetic assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Methodology :

  • Catalyst Optimization : Use tetrakis(triphenylphosphine)palladium(0) for cross-coupling reactions to enhance efficiency .
  • Temperature Control : Maintain reactions at 100°C for Pd-mediated steps to minimize side products .
  • Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolates .
    • Troubleshooting : Address bromophenyl group instability by reducing light exposure and using inert atmospheres .

Q. How to mitigate organic degradation during prolonged experimental timelines?

  • Methodology :

  • Sample Stabilization : Store intermediates at −20°C and use continuous cooling (e.g., ice baths) during synthesis to slow decomposition .
  • Real-Time Monitoring : Track degradation via LC-MS and adjust reaction timelines accordingly .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Methodology :

  • Molecular Docking : Use Discovery Studio or AutoDock to model interactions with biological targets (e.g., kinases) .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine position) with bioactivity using multivariate regression .
    • Validation : Compare computational predictions with experimental IC₅₀ or Ki values .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using reference compounds .
  • Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live/dead cell staining .
    • Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .

Q. What strategies enable the synthesis of novel derivatives for SAR studies?

  • Methodology :

  • Substituent Variation : Replace bromine with other halogens (e.g., Cl, F) via nucleophilic substitution .
  • Scaffold Hopping : Modify the dihydropyrido[4,3-d]pyrimidine core to pyrazolo[3,4-b]pyridines for enhanced solubility .
    • Characterization : Use X-ray crystallography (e.g., CCDC databases) to confirm structural modifications .

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